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molecular formula C9H8N2 B1379931 4-Cyclopropylpyridine-2-carbonitrile CAS No. 1333414-24-6

4-Cyclopropylpyridine-2-carbonitrile

Cat. No. B1379931
M. Wt: 144.17 g/mol
InChI Key: VSKDLXHJVZLEGP-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

To a solution of 4-bromopicolinonitrile (0.2 g, 1.1 mmol) in tetrahydrofuran were added cyclopropyl boronic acid (0.093 g, 1.1 mmol), and potassium phosphate tribasic (0.694 g, 3.2 mmol). The resulting reaction mixture was degassed with nitrogen for 10 minutes and then added Pd(OAc)2 and S-phos were added. The reaction mixture was heated at reflux for 16 h, then was diluted with water and extracted with ethyl acetate. The organic layer was concentrated under reduced pressure and the residue was purified via flash chromatography (10% ethyl acetate in petroleum ether) to afford 4-cyclopropylpicolinonitrile (0.1 g, 70%). MS (ES+APCI) (M+H) 145.2; LCMS retention time 3.02 min (Method J).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.093 g
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
0.694 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]#[N:9])[CH:3]=1.[CH:10]1(B(O)O)[CH2:12][CH2:11]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>O1CCCC1>[CH:10]1([C:2]2[CH:7]=[CH:6][N:5]=[C:4]([C:8]#[N:9])[CH:3]=2)[CH2:12][CH2:11]1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)C#N
Name
Quantity
0.093 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
potassium phosphate tribasic
Quantity
0.694 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was degassed with nitrogen for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
added Pd(OAc)2 and S-phos were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
ADDITION
Type
ADDITION
Details
was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified via flash chromatography (10% ethyl acetate in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CC(=NC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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